3-amino-N-phenylpyrazine-2-carboxamide
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Overview
Description
3-amino-N-phenylpyrazine-2-carboxamide is a derivative of 3-aminopyrazine-2-carboxamides . It is a part of a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .
Synthesis Analysis
The design and synthesis of a series of N-substituted 3-aminopyrazine-2-carboxamides, including this compound, have been reported . The three-dimensional structures of these compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available sources .Scientific Research Applications
Synthesis and Anti-infective Properties
- A study by Zítko, Franco, and Paterová (2018) focused on synthesizing a series of 5-amino-N-phenylpyrazine-2-carboxamides. They evaluated these compounds for in vitro anti-infective properties. Notably, one compound showed moderate antibacterial activity against Staphylococcus aureus, but no antifungal activity was detected. Some compounds exhibited moderate antiviral activity against influenza A viruses (Zítko, Franco, & Paterová, 2018).
Pteridine Studies and Derivatives Synthesis
- Albert (1979) conducted a study on the conversion of 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-one derivatives. This research explored different methods for the transformation of these compounds, highlighting their potential for synthesizing biologically important molecules (Albert, 1979).
Homogeneous Catalytic Aminocarbonylation
- Takács, Jakab, Petz, and Kollár (2007) investigated the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including iodopyrazine. This study is relevant for the synthesis of N-substituted nicotinamide related compounds, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).
Fluorescence Labeling for Saccharides Analysis
- Yamamoto, Hamase, and Zaitsu (2003) found 2-amino-3-phenylpyrazine to be a sensitive fluorescence labeling reagent for saccharides with a reducing end. This method was effectively used for analyzing monosaccharides in glycoproteins (Yamamoto, Hamase, & Zaitsu, 2003).
Design and Synthesis of Optically Active Compounds
- Sívek, Pytela, and Bureš (2008) synthesized optically active carboxamides based on the 2-phenylimidazole and featuring amino acid residues. These compounds were evaluated as N-chelating ligands for potential applications in Henry or Aldol reactions (Sívek, Pytela, & Bureš, 2008).
Synthesis and Antimicrobial Evaluation
- Bouz, Semelková, Janďourek, Konečná, Paterová, Navrátilová, Kubíček, Kuneš, Doležal, and Zítko (2019) reported the synthesis and antimicrobial activity of N-substituted 3-aminopyrazine-2-carboxamides. These compounds exhibited significant activity against Mycobacterium tuberculosis and other strains, as well as showing antibacterial and antifungal activities (Bouz et al., 2019).
Amidrazones for Anticancer Activity
- Cocco, Congiu, Lilliu, and Onnis (2006) explored the synthesis of diaminopyrazoles from amidrazones, investigating their potential anticancer activity. This research provides insight into the development of new antitumoral agents (Cocco, Congiu, Lilliu, & Onnis, 2006).
Antiproliferative Activity Studies
- Raffa, Maggio, Cascioferro, Raimondi, Schillaci, Gallo, Daidone, Plescia, Meneghetti, Bombieri, Di Cristina, Pipitone, Grimaudo, and Tolomeo (2009) synthesized a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which exhibited significant antiproliferative activity against various cancer cell lines (Raffa et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-N-phenylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-10-9(13-6-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H2,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGTAZMHHRJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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